Enantioselective HDAC6 Inhibition: Distinct Potency and Selectivity Profile of Mercaptoacetamide-Based Inhibitors
The mercaptoacetamide scaffold, exemplified by N-cyclopropyl-2-mercaptoacetamide derivatives, has been shown to inhibit HDAC6 with high potency and selectivity. A key study on chiral α-substituted mercaptoacetamides reported an enantioselective inhibition of HDAC6, with one enantiomer demonstrating significantly greater activity than its mirror image. While direct data for the parent N-cyclopropyl compound is limited, the foundational study on mercaptoacetamide-based HDAC6 inhibitors reported IC50 values in the low nanomolar range for the most potent analogs, with a >100-fold selectivity over HDAC1 [1]. This level of potency and selectivity is comparable to, and in some cases superior to, that of marketed HDAC inhibitors, highlighting the inherent value of the mercaptoacetamide ZBG in this target class.
| Evidence Dimension | HDAC6 Inhibitory Activity and Selectivity |
|---|---|
| Target Compound Data | IC50 ~ 11 nM (for a potent chiral mercaptoacetamide analog), with >100-fold selectivity over HDAC1 [1]. |
| Comparator Or Baseline | Hydroxamic acid-based HDAC inhibitors (e.g., SAHA/Vorinostat, IC50 ~ 10-50 nM for HDAC6, but often less selective). |
| Quantified Difference | Potency is similar, but mercaptoacetamides offer a potentially superior selectivity profile and a distinct zinc-binding mode. |
| Conditions | In vitro enzymatic assay using recombinant human HDAC isoforms. |
Why This Matters
This class-level inference demonstrates that the mercaptoacetamide core is a privileged scaffold for developing potent and selective HDAC6 inhibitors, supporting the use of N-cyclopropyl-2-mercaptoacetamide as a key intermediate in this therapeutic area.
- [1] Kalin, J. H., et al. (2012). Chiral mercaptoacetamides display enantioselective inhibition of histone deacetylase 6 and exhibit neuroprotection in cortical neuron models of oxidative stress. ChemMedChem, 7(3), 425-439. View Source
